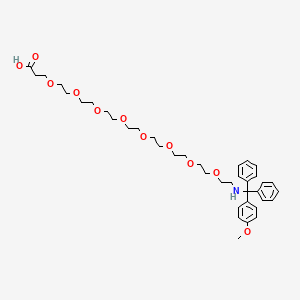

Methoxytrityl-N-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oligoethylene Glycol Peg Linkers in Bioconjugation and Supramolecular Chemistry

Oligoethylene glycol (PEG) linkers are versatile molecular spacers that have become indispensable in various fields of chemical research, particularly in bioconjugation and the construction of supramolecular assemblies. purepeg.comprecisepeg.com

Attributes of PEG for Enhancing Solubility, Biocompatibility, and Spacing in Complex Research Systems

PEG linkers are prized for their unique set of properties. Their hydrophilic nature significantly enhances the aqueous solubility of hydrophobic molecules they are attached to. precisepeg.comaxispharm.com This is a critical advantage in biological applications where solubility in aqueous environments is essential. Furthermore, PEGylation, the process of attaching PEG chains to molecules, can improve the stability of biomolecules by protecting them from enzymatic degradation. precisepeg.com The flexible and defined-length nature of discrete PEG linkers allows for precise control over the distance between two conjugated molecules, which can be crucial for optimizing biological activity or the properties of a material. precisepeg.com In the context of drug delivery, PEGylation can also reduce the immunogenicity of therapeutic agents. purepeg.comaxispharm.com

Diversity of PEG Linker Architectures and Terminal Functional Group Strategies

PEG linkers are available in various architectures, including linear and branched chains, to suit different synthetic needs. axispharm.com A key feature of PEG linkers is their ability to be functionalized with a wide array of reactive groups at their termini. This allows for their conjugation to a diverse range of molecules. Common terminal functional groups include:

Carboxylic acids (-COOH): For reaction with amines.

Amines (-NH2): For reaction with carboxylic acids or activated esters.

Thiols (-SH): For reaction with maleimides or other thiol-reactive groups. precisepeg.com

Alkynes and Azides: For use in "click chemistry," a set of highly efficient and specific reactions. nih.gov

This diversity in terminal functionality enables the creation of heterobifunctional linkers, which possess two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. nih.gov

Integration of Methoxytrityl Protection with Peg Acid Functionality: a Synergistic Approach

Rationale for Combining Acid-Labile Methoxytrityl Protection with Versatile PEG-Acid Linkers

The strategic design of this compound lies in the complementary properties of its two key components. The methoxytrityl group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions. wikipedia.orgnih.govlibretexts.org This feature is crucial in multi-step syntheses where other protecting groups, sensitive to different conditions, must remain intact. wikipedia.org The Mmt group is particularly valued for its increased acid lability compared to the related trityl (Trt) group, allowing for even greater selectivity in deprotection steps. researchgate.net

The other part of the molecule, the N-PEG8-acid linker, offers a range of advantageous properties. Polyethylene (B3416737) glycol (PEG) linkers are well-known for their hydrophilicity, biocompatibility, and flexibility. chempep.comprecisepeg.com The eight-unit PEG chain in this specific compound enhances the water solubility of molecules to which it is attached, a critical factor when working with hydrophobic compounds in aqueous biological systems. chempep.comaxispharm.com The terminal carboxylic acid provides a reactive handle for conjugation to a wide variety of molecules, such as amines on proteins or other biomolecules, through the formation of stable amide bonds. broadpharm.comcd-bioparticles.net This versatility makes PEG-acid linkers invaluable tools in drug delivery and bioconjugation. axispharm.com

The combination of the acid-labile Mmt group and the versatile PEG-acid linker in a single molecule allows for a "protect and attach" strategy. A functional group can be temporarily masked by the Mmt group while the PEG-acid end is used for conjugation. Subsequently, the Mmt group can be removed under mild acidic conditions to reveal the protected functionality for further reactions. This orthogonal protection and conjugation capability is highly desirable in the synthesis of complex bioconjugates and in solid-phase peptide and oligonucleotide synthesis. wikipedia.orgbiotage.combeilstein-journals.org

Unique Contributions of this compound to Methodological Advancements in Chemical Research

The unique structure of this compound has led to significant methodological advancements in several areas of chemical research. In solid-phase peptide synthesis (SPPS), this reagent can be used to introduce a PEG linker and a temporary protecting group in a single step. beilstein-journals.org This simplifies the synthesis of peptides with specific modifications or for subsequent conjugation. The hydrophilicity of the PEG chain can also improve the solvation of the growing peptide chain on the solid support, potentially leading to higher coupling efficiencies and purer final products.

In the field of oligonucleotide synthesis, the Mmt group is a well-established protecting group for the 5'-hydroxyl function of nucleosides. libretexts.orgbiotage.combeilstein-journals.org The incorporation of a PEG linker via this compound can enhance the solubility and pharmacokinetic properties of the resulting therapeutic oligonucleotides. nih.gov This is particularly relevant for the development of antisense oligonucleotides and siRNAs, where delivery and stability are major challenges. nih.gov

Furthermore, in the development of targeted drug delivery systems, this compound serves as a valuable building block. smolecule.comnih.gov The PEG linker can improve the circulation half-life of a drug, while the terminal carboxylic acid allows for conjugation to targeting ligands such as peptides or antibodies. nih.gov The Mmt group can be used to protect a reactive site on the drug or another part of the delivery system during the assembly process.

The table below summarizes the key properties and applications of this compound:

| Property | Description | Reference |

| Chemical Formula | C39H54O11S | smolecule.com |

| Molecular Weight | 730.9 g/mol | smolecule.com |

| Key Functional Groups | Methoxytrityl (Mmt), PEG8, Carboxylic Acid | smolecule.comcymitquimica.com |

| Solubility | Good solubility in many organic solvents and aqueous media due to the PEG chain. | chempep.comissuu.com |

| Reactivity | The carboxylic acid can react with amines to form amide bonds. The Mmt group is cleaved under mild acidic conditions. | nih.govbroadpharm.com |

| Primary Applications | Bioconjugation, Solid-Phase Synthesis, Drug Delivery, Proteomics (PROTACs) | beilstein-journals.orgsmolecule.combroadpharm.commedchemexpress.com |

De Novo Synthesis Routes for this compound

The de novo synthesis of this compound is a multi-step process that demands precise control over each chemical transformation to yield a pure, heterobifunctional product. The synthesis can be conceptually divided into the formation of its three key components: the methoxytrityl protecting group on a terminal amine, the discrete octaethylene glycol (PEG8) core, and the terminal carboxylic acid.

Strategies for Methoxytrityl Group Introduction and Optimization of Reaction Conditions

The 4-methoxytrityl (Mmt) group serves as a crucial protecting group for the terminal amine. Its introduction is typically achieved by reacting a precursor, such as amino-PEG8-alcohol, with 4-methoxytrityl chloride (Mmt-Cl). The Mmt group is highly sensitive to acid, allowing for its selective removal under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid in a suitable solvent), which preserves other acid-labile protecting groups like tert-butyl (tBu) esters or the final conjugate's integrity. biotage.comcblpatras.gr This orthogonality is a cornerstone of its utility in complex, multi-step syntheses. biotage.com

The reaction is generally performed in an anhydrous organic solvent to prevent hydrolysis of the Mmt-Cl reagent. A tertiary amine base is used to neutralize the hydrochloric acid generated during the reaction. Optimization of these conditions is critical to ensure high yields and prevent side reactions.

Table 1: Optimized Reaction Conditions for Methoxytrityl Group Introduction

| Parameter | Optimal Condition | Alternative Condition | Rationale |

|---|---|---|---|

| Solvent | Anhydrous Dichloromethane (B109758) (DCM) | Anhydrous Dimethylformamide (DMF) | Ensures reactants are solubilized and prevents hydrolysis of Mmt-Cl. |

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Acts as a proton scavenger to drive the reaction forward. |

| Temperature | 0°C to Room Temperature | - | Balances reaction rate with the stability of the reagents. |

| Stoichiometry | 1.2–1.5 molar excess of Mmt-Cl | - | Ensures complete protection of the amine group. |

Synthesis and Precise Functionalization of the Oligoethylene Glycol (PEG8) Core

The synthesis of a discrete, monodisperse PEG8 chain, as opposed to a polydisperse polymer, is essential for producing a compound with a defined molecular weight and linker length. nih.gov This is achieved through stepwise chemical synthesis, often using smaller, readily available oligoethylene glycol building blocks. nih.govrsc.org

A prominent strategy involves the iterative Williamson ether synthesis. rsc.org For instance, a tetraethylene glycol (PEG4) monomer, protected at one end, can be reacted with another PEG4 unit to build the PEG8 backbone. A chromatography-free method has been developed that begins with the monoprotection of a PEG4 diol with a trityl group. rsc.org This intermediate is then reacted with a tosylated PEG4, followed by deprotection and further functionalization to create a heterobifunctional PEG8 chain with distinct reactive handles at each terminus (e.g., an amine precursor at one end and a hydroxyl group at the other). rsc.orgnih.gov More recent methods also employ macrocyclic sulfates as reactive intermediates to extend PEG chains in a controlled manner. acs.org

Formation of the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid is the reactive handle for conjugation to other molecules. It is typically formed from a terminal primary alcohol on the PEG8 chain. Two primary methods are employed for this conversion.

Direct Oxidation: The terminal hydroxyl group can be directly oxidized to a carboxylic acid. tandfonline.com This can be achieved using strong oxidizing agents such as chromium trioxide (CrO₃) in the presence of sulfuric acid or nitric acid. tandfonline.comresearchgate.net While direct, this method can sometimes lead to side reactions or require harsh conditions that may not be compatible with other functional groups on the molecule.

Two-Step Alkylation and Hydrolysis: A milder and often higher-purity approach involves a two-step process. google.comjustia.com First, the terminal hydroxyl group is reacted with a tertiary alkyl haloacetate, such as t-butyl bromoacetate, in the presence of a base. This forms a stable tertiary alkyl ester intermediate. Second, this ester is selectively hydrolyzed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final carboxylic acid. google.com This method is advantageous as it avoids harsh oxidation and provides the final product in high purity. google.com

Table 2: Comparison of Methods for Terminal Carboxylic Acid Formation

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Oxidation | CrO₃/H₂SO₄ or HNO₃ | Single step | Harsh conditions, potential for by-products. tandfonline.com |

| Alkylation & Hydrolysis | 1. t-butyl haloacetate, Base2. Trifluoroacetic Acid (TFA) | Mild conditions, high purity of final product. google.comjustia.com | Two-step process |

Derivatization Strategies of the this compound Scaffold

The primary utility of this compound lies in its ability to be derivatized at the carboxylic acid terminus, enabling its conjugation to a wide array of biologically relevant molecules.

Esterification and Amidation Reactions at the Carboxylic Acid Moiety for Conjugation

The terminal carboxylic acid of the scaffold can be readily converted into esters or amides, forming stable covalent bonds with target molecules. These reactions typically proceed via the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an alcohol (for esterification) or a primary amine (for amidation). issuu.com

Esterification: The reaction of the PEG-acid with a molecule containing a hydroxyl group results in the formation of an ester linkage. While this can be achieved through classic Fischer esterification, it is often facilitated by coupling agents to improve efficiency under mild conditions. google.comnih.gov

Amidation: Amidation is a more common conjugation strategy due to the prevalence of amine groups in biomolecules (e.g., lysine (B10760008) residues in proteins) and the high stability of the resulting amide bond. broadpharm.com The reaction requires the use of activating agents, which convert the carboxylic acid into a highly reactive intermediate that readily couples with primary amines. broadpharm.com Common activating agents include carbodiimides and uronium-based reagents.

Table 3: Common Coupling Reagents for Amidation and Esterification

| Reagent Class | Example Reagent | Full Name | Bond Formed |

|---|---|---|---|

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Amide, Ester nih.govpeptide.com |

| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Amide broadpharm.combroadpharm.combroadpharm.com |

| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Amide peptide.com |

| Phosphonium | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Amide peptide.com |

This derivatization transforms the this compound from a simple linker into a key component of complex molecular constructs, such as antibody-drug conjugates or targeted drug delivery systems. biochempeg.com

Activation Methodologies for Carboxylic Acid for Subsequent Conjugation Reactions

The carboxylic acid moiety of this compound is a key functional handle for conjugation to amine-containing molecules, such as proteins, peptides, and other biomolecules. nih.gov To facilitate this amide bond formation, the carboxylic acid must first be activated to a more reactive species. axispharm.com Several established methods are employed for this purpose, each with its own advantages and considerations.

Common Activating Agents and Methods:

N-Hydroxysuccinimide (NHS) Esters: This is one of the most prevalent methods for activating carboxylic acids. axispharm.com The reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields a stable, yet reactive, NHS ester. axispharm.com This activated ester can then efficiently react with primary amines at physiological or slightly basic pH to form a stable amide bond. axispharm.com

Carbodiimide-Mediated Coupling: Reagents like EDC can directly facilitate the coupling of the carboxylic acid with an amine without the need for isolating an activated ester intermediate. axispharm.com This one-pot reaction is often carried out in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Other Activating Agents: A variety of other reagents can be used to activate the carboxylic acid, including:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly forms an active ester. biochempeg.com

TFP (2,3,5,6-Tetrafluorophenol) Esters: These esters can be prepared and are known to be reactive towards amines.

Photoredox Catalysis: Emerging methods utilize visible light-mediated photoredox catalysis to directly activate carboxylic acids for radical conjugate additions, offering an alternative to traditional activation methods. nih.gov

Table 1: Common Activation Methods for Carboxylic Acids

| Activation Method | Reagents | Key Features |

| NHS Ester Formation | Carboxylic acid, NHS, DCC or EDC | Forms a stable, isolatable active ester; widely used. axispharm.com |

| Direct Carbodiimide Coupling | Carboxylic acid, Amine, EDC (often with NHS or HOBt) | One-pot reaction; no isolation of intermediate needed. axispharm.com |

| HATU Coupling | Carboxylic acid, Amine, HATU | High efficiency and fast reaction rates. biochempeg.com |

| TFP Ester Formation | Carboxylic acid, TFP, DCC or EDC | Creates a reactive ester for amidation. |

Modifications of the PEG Backbone for Tailored Research Applications

The polyethylene glycol (PEG) backbone of this compound provides hydrophilicity and biocompatibility. Modifications to this backbone can further tailor the molecule's properties for specific research needs.

Branched PEG: While this compound itself is linear, the principles of PEG synthesis can be extended to create branched or multi-arm PEG structures. nih.govfrontiersin.org Branched PEGs can offer advantages such as increased hydrodynamic volume and the ability to conjugate multiple molecules. jenkemusa.com

Alternative Terminal Functionalities: The terminal hydroxyl group of a PEG chain can be modified to introduce a wide array of functional groups. frontiersin.orgmdpi.com For instance, the hydroxyl can be converted to an aldehyde, which is useful for conjugation to hydrazide or aminooxy-functionalized molecules. mdpi.com Other possibilities include converting the hydroxyl to an amine, thiol, or other reactive handles.

Controlled Introduction of Additional Orthogonal Functional Handles onto the PEG8 Moiety

To create more complex and multifunctional constructs, it is often desirable to introduce additional functional groups onto the PEG8 chain that are "orthogonal" to the existing amine and carboxylic acid. Orthogonal functional groups can be selectively reacted without interfering with the other functionalities on the molecule. acs.org

Strategies for Introducing Orthogonal Handles:

Click Chemistry: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and specific reaction. An azide (B81097) group can be introduced into the PEG chain, which can then be selectively reacted with an alkyne-containing molecule. biochempeg.combroadpharm.com This provides a powerful method for attaching a wide range of molecules, including fluorescent dyes, targeting ligands, or other polymers.

Thiol-Maleimide Chemistry: A thiol group can be incorporated into the PEG backbone. broadpharm.com This thiol can then undergo a Michael addition reaction with a maleimide-functionalized molecule, forming a stable thioether linkage. broadpharm.com This chemistry is highly specific and widely used in bioconjugation. acs.org

Enzymatic Ligation: Enzymes like transglutaminase can be used to create specific linkages. nih.gov For instance, a glutamine-containing peptide could be incorporated into the PEG chain, allowing for enzymatic ligation to a primary amine. nih.gov

Genetic Code Expansion: In the context of protein modification, unnatural amino acids with bioorthogonal handles (e.g., tetrazine) can be genetically encoded. researchgate.net A PEG linker containing a complementary reactive partner (e.g., trans-cyclooctene) can then be used for site-specific conjugation. researchgate.netnih.gov

Table 2: Examples of Orthogonal Functional Handles for PEG Modification

| Functional Handle | Complementary Reactive Partner | Reaction Type |

| Azide | Alkyne, BCN, DBCO | Click Chemistry biochempeg.combroadpharm.com |

| Thiol | Maleimide, Vinylsulfone | Michael Addition broadpharm.com |

| Aldehyde | Hydrazide, Aminooxy | Hydrazone/Oxime Ligation mdpi.com |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse Electron-Demand Diels-Alder nih.gov |

Purification and Isolation Methodologies for Research-Grade this compound and its Derivatives

The synthesis of this compound and its derivatives inevitably produces a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification and isolation techniques are essential to obtain research-grade material with high purity.

Chromatographic Techniques for Compound Isolation

Chromatography is a cornerstone of purification in organic synthesis and is particularly crucial for PEG-containing compounds. americanpeptidesociety.orgreddit.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the purification and analysis of PEGylated compounds. americanpeptidesociety.orgfrontiersin.org In RP-HPLC, the stationary phase is hydrophobic (e.g., C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the compounds. americanpeptidesociety.org The separation is based on the hydrophobicity of the molecules. HPLC is capable of providing high-resolution separation, making it suitable for obtaining highly pure products. frontiersin.org

Flash Column Chromatography: For larger-scale purifications, flash column chromatography on silica (B1680970) gel is often employed. reddit.com Due to the polar nature of PEG compounds, polar solvent systems are typically required. reddit.com Common eluents include mixtures of dichloromethane/methanol or chloroform/methanol. reddit.com The choice of solvent system is critical to achieve good separation. reddit.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. americanpeptidesociety.org For derivatives of this compound, IEC can be used to separate species based on the presence or absence of the charged carboxylic acid group. americanpeptidesociety.orggoogle.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. mdpi.com This can be useful for separating PEGylated molecules from smaller impurities or larger aggregates. mdpi.com

Recrystallization and Precipitation Protocols for Enhanced Purity

Recrystallization is a classic and effective method for purifying solid compounds. researchgate.net The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. researchgate.net For PEG-containing compounds, finding a suitable solvent system can be challenging due to their unique solubility properties. A common strategy involves dissolving the crude product in a good solvent and then adding a poor solvent to induce precipitation or crystallization of the desired compound. researchgate.net

Quality Control Strategies during Synthetic Development to Monitor Reaction Progress

Rigorous quality control throughout the synthetic process is crucial to ensure the final product meets the required purity standards.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. nih.gov

High-Performance Liquid Chromatography (HPLC): As a quantitative analytical technique, HPLC is invaluable for monitoring reaction progress and determining the purity of the product at each step. frontiersin.org It can provide precise information on the relative amounts of starting materials, intermediates, and the final product. frontiersin.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized compounds by determining their molecular weight. frontiersin.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEGylated molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. mdpi.com NMR can confirm the presence of the characteristic peaks of the Mmt group, the PEG chain, and the terminal functional groups, as well as detect the presence of impurities. mdpi.com

Acid-Mediated Deprotection Mechanisms of the Methoxytrityl Group

The methoxytrityl (Mmt) group is a commonly employed protecting group for hydroxyl and amino functionalities in organic synthesis, particularly in the context of nucleosides and peptides. ontosight.ai Its removal is typically achieved under acidic conditions. ontosight.aitotal-synthesis.com The presence of a methoxy (B1213986) group enhances the electron-donating properties of the trityl group, which in turn facilitates its cleavage under milder acidic conditions compared to the unsubstituted trityl group. ontosight.aitotal-synthesis.comresearchgate.net

Kinetic and Thermodynamic Aspects of Methoxytrityl Cleavage

The acid-catalyzed deprotection of methoxytrityl ethers proceeds through a mechanism involving pre-equilibrium protonation of the ether oxygen. researchgate.net This initial protonation enhances the leaving group ability of the protected alcohol or amine. Following protonation, the C-O bond undergoes heterolysis, leading to the formation of a highly stable methoxytrityl carbocation and the release of the deprotected functional group. total-synthesis.com

The stability of this carbocation is a key thermodynamic driver for the reaction. The methoxy group, through its electron-donating mesomeric effect, significantly stabilizes the positive charge on the carbocation, making the deprotection process more favorable. total-synthesis.com Kinetic studies on related dimethoxytrityl (DMTr) systems, which share mechanistic similarities, reveal that the rate of deprotection is influenced by the pKa of the leaving group. researchgate.net

Table 1: Factors Influencing Methoxytrityl Deprotection Kinetics

| Factor | Observation | Reference |

|---|---|---|

| Leaving Group pKa | A good correlation exists between the logarithm of the rate constants and the pKa values of the conjugate acids of the leaving groups. | researchgate.net |

| Acid Catalysis | The deamination of 4,4'-dimethoxytritylammonium cation is first order in both the substrate and hydronium ions, indicating acid catalysis. | researchgate.net |

| Substituent Effects | Electron-donating groups on the trityl moiety, like methoxy groups, increase the rate of deprotection by stabilizing the resulting carbocation. | total-synthesis.comresearchgate.net |

Influence of Acid Strength, Solvent Environment, and Scavengers on Deprotection Efficiency and Selectivity

The efficiency and selectivity of methoxytrityl group removal are highly dependent on the reaction conditions.

Acid Strength: The rate of deprotection is directly related to the strength of the acid used. nih.gov Stronger acids, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA), lead to faster cleavage compared to weaker acids like acetic acid. nih.gov However, the use of very strong acids can lead to unwanted side reactions, such as depurination in the context of nucleic acid synthesis. nih.gov Mildly acidic buffers can be effective, especially when combined with gentle heating. nih.gov

Scavengers: The highly reactive trityl cation generated during deprotection can react with other nucleophilic sites in the molecule or with the newly deprotected functional group. total-synthesis.com To prevent these undesired side reactions, scavengers are often added to the reaction mixture. These are typically nucleophilic species that can efficiently trap the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and 2-methyl-2-butene. total-synthesis.com

Analysis of By-product Formation and its Impact on Subsequent Research Syntheses

Incomplete deprotection and side reactions can lead to the formation of by-products that can complicate subsequent synthetic steps and the purification of the final product. For instance, the trityl cation can reattach to other nucleophilic sites or cause rearrangements. In the context of peptide synthesis, incomplete removal of the trityl group from asparagine residues has been observed, particularly when a reduced peptide bond is nearby. nih.gov This can be attributed to the preferential protonation of the nearby secondary amine, which hinders the complete cleavage of the protecting group. nih.gov Such by-products can interfere with subsequent coupling reactions, leading to lower yields and the generation of complex product mixtures that are difficult to separate. Careful optimization of deprotection conditions, including the choice of acid, solvent, temperature, and scavenger, is therefore crucial for minimizing by-product formation and ensuring the success of multi-step syntheses. biotage.com

Reactivity Profiles of the PEG8-Acid Moiety in Diverse Chemical Environments

The PEG8-acid portion of the molecule provides a hydrophilic spacer and a reactive handle for conjugation. interchim.frbroadpharm.com The stability of the linkages formed and the integrity of the PEG chain itself are critical for its intended applications.

Stability of Linkages Formed via the Carboxylic Acid (e.g., ester, amide bonds)

The terminal carboxylic acid of the PEG8 moiety can be activated to react with primary amines to form stable amide bonds. broadpharm.combroadpharm.combiochempeg.comprecisepeg.com This is a common strategy for conjugating the linker to proteins and peptides. biochempeg.comprecisepeg.com The reaction is typically carried out in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. Amide bonds are generally considered to be highly stable under physiological conditions. researchgate.net

Alternatively, the carboxylic acid can be reacted with alcohols to form ester linkages. However, ester bonds are more susceptible to hydrolysis than amide bonds, particularly in basic or acidic conditions and in the presence of esterase enzymes. researchgate.net The stability of ester linkages can be a desirable feature for applications requiring the controlled release of a conjugated molecule. nih.gov

Table 2: Comparison of Amide and Ester Linkage Stability

| Linkage Type | General Stability | Factors Affecting Stability | Reference |

|---|---|---|---|

| Amide | High | Generally stable under physiological conditions. | biochempeg.comresearchgate.net |

| Ester | Moderate | Susceptible to hydrolysis at non-neutral pH and in the presence of esterases. | researchgate.netnih.gov |

Impact of pH, Temperature, and Ionic Strength on PEG Linker Integrity

The polyethylene glycol (PEG) chain itself is generally stable under a range of conditions. precisepeg.com However, its integrity can be affected by several environmental factors.

pH: The stability of the PEG linker is influenced by pH. hamptonresearch.comhamptonresearch.com At extreme pH values, particularly in the presence of oxidizing agents, the ether linkages of the PEG chain can undergo degradation. hamptonresearch.com The pH also significantly affects the colloidal stability of PEG-protein conjugates. uncw.edu For instance, at low pH, electrostatic repulsion between protein molecules can enhance the stability of IgG solutions, while at higher pH, inter-protein attraction can increase. uncw.edu

Temperature: Elevated temperatures can accelerate the degradation of PEG chains, especially in the presence of oxygen. hamptonresearch.comhamptonresearch.com Storing PEG solutions at lower temperatures, such as refrigerated or frozen, enhances their stability. hamptonresearch.comhamptonresearch.com

Ionic Strength: The ionic strength of the solution can modulate electrostatic interactions and thus affect the colloidal stability of PEG-conjugated molecules. uncw.edu At high ionic strength, the stability of some protein solutions becomes less sensitive to pH changes due to the screening of electrostatic interactions. uncw.edu

Specificity and Selectivity in Bioconjugation Reactions Involving the Acid Functionality

The carboxylic acid moiety of this compound is a key functional group for bioconjugation, typically reacting with primary amines to form stable amide bonds. broadpharm.com However, the inherent reactivity of carboxylic acids with amines in aqueous environments is often low, necessitating activation to achieve efficient conjugation. rsc.orgnih.gov

Standard activation strategies involve the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its derivatives. rsc.org The process begins with EDC reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid, thereby reducing conjugation efficiency. rsc.org To mitigate this, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. rsc.org This activated ester then readily reacts with primary amines on the target biomolecule. broadpharm.comthermofisher.com

The selectivity of this reaction is primarily governed by the nucleophilicity of the available functional groups on the biomolecule. Primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, are strong nucleophiles at physiological to slightly alkaline pH and are the primary targets for acylation by the activated carboxylic acid. thermofisher.com While other nucleophilic residues exist (e.g., thiols, hydroxyls, imidazoles), their reactivity towards the activated acid is generally lower under these conditions, allowing for a degree of selectivity towards amines. nih.gov

However, in complex biomolecules with multiple reactive sites, achieving high specificity can be challenging. For instance, in proteins, numerous lysine residues and the N-terminus all present primary amines, which can lead to a heterogeneous mixture of conjugated products. nih.gov Furthermore, competition from other nucleophiles present in the protein structure or the reaction buffer can lead to by-products. nih.gov

Recent advancements have explored alternative strategies to enhance the selectivity of carboxylic acid modifications. One such approach utilizes photoredox catalysis to selectively target C-terminal carboxylic acids. nih.govprinceton.edu This method exploits the difference in oxidation potentials between the C-terminal α-amino carboxylate and the side-chain carboxylates of aspartate and glutamate, leading to preferential functionalization at the C-terminus. nih.govprinceton.edu Another strategy involves the use of 2H-azirine-based reagents that chemoselectively label aspartic and glutamic acid residues, with a preference for the less sterically hindered glutamate. nih.gov These emerging techniques offer pathways to overcome the inherent challenges of indiscriminate regioselectivity often associated with traditional carbodiimide-based carboxylic acid bioconjugation. princeton.edu

Orthogonality of Methoxytrityl Cleavage with Other Protecting Groups and Functional Moieties in Multi-component Systems

The strategic use of protecting groups is fundamental in the synthesis of complex molecules, and the methoxytrityl (Mmt) group is valued for its specific cleavage conditions, which allow for its removal without affecting other protecting groups. numberanalytics.comchemistry.coach This concept, known as orthogonality, is crucial for the sequential modification of different functional groups within a single molecular architecture. chemistry.coachwikipedia.org

The Mmt group is an acid-labile protecting group, meaning it is removed under acidic conditions. chemimpex.comlibretexts.org Specifically, it is cleaved using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). sigmaaldrich.comiris-biotech.de This high sensitivity to mild acid allows for its selective removal in the presence of other acid-labile groups that require stronger acidic conditions for cleavage, such as the tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amines and requires concentrated strong acids like neat TFA for removal. wikipedia.orgsigmaaldrich.com

This orthogonality is a cornerstone of complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). numberanalytics.comchemimpex.com For example, an amino acid can be protected on its amine group with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, on a side-chain carboxyl group with a tert-butyl (tBu) ester, and on another functional group with an Mmt group. wikipedia.org The Fmoc group can be removed with a base (e.g., piperidine) to allow for peptide chain elongation, while the Mmt group remains intact. wikipedia.orgfiveable.me Subsequently, the Mmt group can be selectively cleaved with dilute acid to expose a functional group for further modification, all while the tBu and other acid-stable protecting groups on the peptide remain in place. sigmaaldrich.com

The table below illustrates the orthogonality of the Mmt group with other common protecting groups, highlighting the distinct deprotection conditions required for each.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to Mmt? |

| Methoxytrityl | Mmt | 1% TFA in DCM sigmaaldrich.comiris-biotech.de | N/A |

| tert-Butyloxycarbonyl | Boc | Concentrated TFA or HCl wikipedia.org | Yes |

| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF wikipedia.orgfiveable.me | Yes |

| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) wikipedia.orglibretexts.org | Yes |

| tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) ions (e.g., TBAF) chemistry.coach | Yes |

This table provides a summary of common protecting groups and their deprotection conditions relative to the Methoxytrityl group.

Strategies for Selective De-protection in Complex, Multi-functional Molecular Architectures

Selective deprotection is a critical element in the synthesis of complex molecules where multiple functional groups are masked. numberanalytics.comchemistry.coach The ability to remove one protecting group while leaving others intact allows for the stepwise and site-specific modification of a molecule. rsc.org For this compound, the key is the selective cleavage of the Mmt group.

The primary strategy for the selective deprotection of the Mmt group relies on its hyper-sensitivity to mild acidic conditions. iris-biotech.de It can be quantitatively removed by treatment with a low concentration of trifluoroacetic acid (TFA), typically 1-3% in a non-polar solvent like dichloromethane (DCM). sigmaaldrich.com The addition of a scavenger, such as triisopropylsilane (TIS), is often recommended to quench the reactive trityl cations that are released during cleavage, thereby preventing side reactions. sigmaaldrich.com

This strategy allows for orthogonality with a wide range of other protecting groups used in complex syntheses:

Base-Labile Groups: Groups like Fmoc, which are removed by bases such as piperidine, are completely stable to the acidic conditions used for Mmt cleavage. wikipedia.orgfiveable.me This orthogonality is fundamental to modern solid-phase peptide synthesis. google.com

More Acid-Stable Groups: Protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) ethers/esters require much stronger acidic conditions (e.g., 50-95% TFA) for their removal. wikipedia.orgsigmaaldrich.com Therefore, the mild conditions used for Mmt cleavage leave these groups untouched.

Hydrogenolysis-Labile Groups: Groups such as Cbz (carbobenzyloxy) and benzyl esters are removed by catalytic hydrogenation and are unaffected by the acidic deprotection of Mmt. wikipedia.orglibretexts.org

Fluoride-Labile Groups: Silyl (B83357) ethers, like TBDMS (tert-butyldimethylsilyl), are cleaved by fluoride sources (e.g., TBAF) and are stable to the acidic conditions for Mmt removal. chemistry.coach

The precise control over deprotection is achieved by careful selection of the deprotection reagent and conditions. For instance, a graduated series of trityl-based protecting groups can be employed, where each has a different level of acid lability, allowing for sequential removal by incrementally increasing the acid concentration. iris-biotech.de

In a practical scenario involving a complex peptide, one might have an N-terminal Fmoc group, a lysine side chain protected with Boc, and another amino acid side chain protected with Mmt. The synthetic strategy would be as follows:

The Fmoc group is removed with piperidine to allow for peptide chain elongation.

Once the full peptide is assembled, the Mmt group is selectively removed with 1% TFA/DCM to expose a specific site for conjugation, for example, with a fluorophore.

Finally, all remaining acid-labile protecting groups (like Boc) and the cleavage of the peptide from the resin can be accomplished simultaneously using a strong acid cocktail (e.g., 95% TFA). iris-biotech.de

This hierarchical deprotection strategy, enabled by the distinct reactivity of the Mmt group, is essential for the rational design and synthesis of precisely functionalized biomolecules. rsc.org

Advanced Spectroscopic and Analytical Techniques for Elucidating Reaction Mechanisms and Intermediates

NMR Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules and monitoring the progress of chemical reactions. In the context of this compound, ¹H NMR is particularly useful for confirming the structure of the linker and for tracking reactions involving its functional groups.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for each of its components:

Methoxytrityl (Mmt) group: The aromatic protons of the trityl group typically appear as a complex multiplet in the aromatic region of the spectrum, around 7.2-7.4 ppm. The methoxy group (–OCH₃) protons would give a sharp singlet at approximately 3.8 ppm. libretexts.orglibretexts.org

PEG8 linker: The repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) of the PEG linker would produce a series of overlapping signals in the region of 3.5-3.7 ppm. researchgate.net

Acid terminus: The protons on the carbons adjacent to the carboxylic acid group would be shifted downfield due to the electron-withdrawing effect of the carbonyl group.

NMR can be used to monitor the deprotection of the Mmt group. Upon successful cleavage, the characteristic signals for the Mmt group in the aromatic and methoxy regions of the ¹H NMR spectrum would disappear. Concurrently, the signals for the protons on the carbon adjacent to the newly formed primary amine would shift, reflecting the change in their chemical environment.

Similarly, when the carboxylic acid functionality undergoes a conjugation reaction, for instance, with an amine to form an amide, changes in the ¹H NMR spectrum can be observed. The chemical shift of the protons on the carbon alpha to the carbonyl group will be altered upon conversion of the carboxylic acid to an amide.

The table below shows typical ¹H NMR chemical shift ranges for the key protons in this compound, which are instrumental in its structural verification and in studying its reactivity.

| Proton Type | Structure | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Mmt) | Ar-H | 6.5–8.0 libretexts.orglibretexts.org |

| Methoxy Protons (Mmt) | –OCH₃ | 3.5–4.0 libretexts.orglibretexts.org |

| PEG Protons | –CH₂–O– | 3.3–4.5 libretexts.orglibretexts.org |

| Alkyl Protons | –CH₂– | 1.2–1.6 libretexts.orglibretexts.org |

| Carboxylic Acid Proton | –COOH | 10.0–13.0 (often broad or not observed) oregonstate.edu |

This interactive table provides expected ¹H NMR chemical shift ranges for the different types of protons found in the this compound molecule.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to definitively assign all proton and carbon signals, providing unambiguous structural confirmation. For mechanistic studies, time-resolved NMR can track the appearance of intermediates and products, offering insights into reaction kinetics and pathways. researchgate.net For example, monitoring the decrease in the intensity of a reactant's signal over time while observing the corresponding increase in a product's signal allows for the calculation of reaction rates. nih.govacs.org

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of bioconjugates and the elucidation of reaction pathways, primarily due to its high sensitivity and ability to provide precise molecular weight information. mdpi.comnih.gov Electrospray ionization (ESI) is a particularly gentle ionization method that allows large, non-volatile molecules like this compound and its conjugates to be transferred from solution into the gas phase for analysis without significant fragmentation. acs.orgmdpi.com

In the context of this compound, ESI-MS is used for several key purposes:

Confirmation of Identity: The accurate mass of the intact this compound molecule can be determined and compared to its calculated theoretical mass to confirm its identity and purity.

Monitoring Reactions: MS is highly effective for monitoring the progress of conjugation reactions. nih.govresearchgate.net For example, in a reaction between the carboxylic acid of the linker and a primary amine on a peptide, an aliquot of the reaction mixture can be analyzed by ESI-MS. The disappearance of the starting materials' mass signals and the appearance of a new signal corresponding to the mass of the desired conjugate confirms that the reaction is proceeding. nih.gov

Identification of Intermediates and Byproducts: ESI-MS is powerful for detecting and identifying transient reaction intermediates and unexpected byproducts. mdpi.com In the activation of the carboxylic acid with EDC/NHS, for instance, the activated NHS-ester intermediate could potentially be observed. Similarly, any side products resulting from hydrolysis or other competing reactions can be identified by their unique masses. nih.gov

Characterization of Final Conjugates: For the final bioconjugate, ESI-MS provides the molecular weight, confirming the successful attachment of the linker to the biomolecule. nih.gov For large biomolecules like proteins, a distribution of charge states is typically observed, which can be deconvoluted to determine the mass of the intact conjugate.

The table below illustrates how ESI-MS can be used to track a typical bioconjugation reaction involving this compound.

| Reaction Step | Species | Expected Observation in ESI-MS |

| Starting Material | This compound | A peak corresponding to the molecular weight of the intact linker. |

| Activation | Methoxytrityl-N-PEG8-NHS ester | A peak corresponding to the mass of the linker + NHS - H₂O. May be transient. |

| Conjugation | Linker-Biomolecule Conjugate | A peak corresponding to the combined mass of the linker and the biomolecule. |

| Deprotection | Amine-PEG8-acid-Biomolecule Conjugate | A peak corresponding to the mass of the conjugate minus the mass of the Mmt group. |

This table demonstrates the application of ESI-MS in monitoring the key steps of a bioconjugation process using this compound.

By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated prior to MS analysis, allowing for the quantification of reactants, products, and byproducts, thus providing a comprehensive picture of the reaction profile. nih.gov

UV-Vis Spectroscopy and Chromatography for Monitoring Reaction Kinetics

The study of reaction kinetics is fundamental to understanding the reactivity and stability of this compound. By monitoring the concentration of reactants and products over time, researchers can elucidate reaction mechanisms and optimize conditions for processes such as bioconjugation and deprotection. thermofisher.com UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely employed for these kinetic studies. thermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound, particularly in the context of PEGylation. nih.gov This method excels at separating complex mixtures, allowing for the simultaneous quantification of starting materials, intermediates, and final products. chromatographyonline.com In a typical PEGylation reaction, this compound is conjugated to a biomolecule, such as a peptide or protein. thermofisher.com Reversed-phase HPLC (RP-HPLC) is commonly used to resolve the unreacted biomolecule, the Methoxytrityl-PEGylated conjugate, the free this compound, and any byproducts. thermofisher.comthermofisher.com

Detection is often achieved using a UV-Vis detector, which measures species containing chromophores, such as the methoxytrityl group or aromatic amino acids in a peptide. thermofisher.comthermofisher.com However, since the PEG moiety itself lacks a significant UV chromophore, complementary detectors like Charged Aerosol Detection (CAD) are often used in tandem to quantify all components of the reaction mixture accurately. thermofisher.comthermofisher.com By analyzing samples at different time points, a kinetic profile of the reaction can be constructed.

Detailed Research Findings: Studies monitoring the PEGylation of biomolecules like insulin (B600854) or immunoglobulin G (IgG) with activated PEG reagents demonstrate the utility of HPLC. thermofisher.com As the reaction proceeds, chromatograms show a decrease in the peak corresponding to the unreacted protein and an increase in peaks corresponding to mono-PEGylated and poly-PEGylated species, which typically have different retention times. thermofisher.comchromatographyonline.comobrnutafaza.hr

| Reaction Time (minutes) | Unreacted Peptide (%) | Methoxytrityl-PEG8-Peptide Conjugate (%) | Free this compound (%) |

|---|---|---|---|

| 0 | 50.0 | 0.0 | 50.0 |

| 15 | 35.5 | 14.1 | 48.8 |

| 30 | 24.8 | 24.5 | 47.5 |

| 60 | 12.9 | 36.2 | 46.1 |

| 120 | 4.3 | 44.5 | 45.2 |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for continuously monitoring specific reaction steps in real-time, particularly the acid-catalyzed deprotection of the methoxytrityl (Mmt) group. researchgate.netntnu.no The Mmt group is known for its high sensitivity to acidic conditions. cblpatras.gr Upon treatment with a dilute acid, such as trifluoroacetic acid (TFA), the Mmt group is cleaved, releasing a stable methoxytrityl cation. cblpatras.grtubitak.gov.tr

This carbocation is a chromophoric species with a strong absorbance at a characteristic wavelength in the UV or visible spectrum. tubitak.gov.tr By monitoring the increase in absorbance at this specific wavelength over time, the kinetics of the deprotection reaction can be determined. ntnu.no This method allows for the calculation of key kinetic parameters, such as the rate constant (k), which describes how fast the reaction proceeds. thermofisher.com The Beer-Lambert law provides the basis for this analysis, establishing a direct proportionality between absorbance and the concentration of the absorbing species. thermofisher.com

Detailed Research Findings: Kinetic studies on the acid-catalyzed hydrolysis of trityl and substituted trityl groups show that the reaction proceeds via a pre-equilibrium protonation followed by an SN1 cleavage to form the stable carbocation. tubitak.gov.trresearchgate.net The rate of this cleavage is highly dependent on the acid concentration and the substitution on the phenyl rings. The methoxy group on the Mmt moiety enhances the stability of the resulting cation, facilitating its removal under very mild acidic conditions compared to the unsubstituted trityl group. cblpatras.gr

| Reaction Time (seconds) | Absorbance at λmax | Concentration of Methoxytrityl Cation (µM) |

|---|---|---|

| 0 | 0.005 | 0.25 |

| 10 | 0.250 | 12.5 |

| 20 | 0.415 | 20.8 |

| 30 | 0.528 | 26.4 |

| 60 | 0.701 | 35.1 |

| 90 | 0.785 | 39.3 |

| 120 | 0.820 | 41.0 |

Applications of Methoxytrityl N Peg8 Acid in Chemical Biology and Biochemistry Research

Role as a Cleavable Linker in Advanced Bioconjugation Strategies

The methoxytrityl group is the cornerstone of Methoxytrityl-N-PEG8-acid's utility as a cleavable linker. The trityl group and its derivatives are known for their sensitivity to acidic conditions, which allows for the controlled cleavage of the linker and the release of a conjugated molecule. The PEG8 spacer provides increased hydrophilicity and biocompatibility to the conjugates, while the terminal carboxylic acid allows for straightforward coupling to amine-containing molecules.

Design of Acid-Labile Bioconjugates for Controlled Release in in vitro and Cellular Research Systems

The acid-labile nature of the methoxytrityl group makes this compound an ideal tool for creating bioconjugates that can release their cargo in response to a decrease in pH. This is particularly relevant in cellular research, as certain intracellular compartments, such as endosomes and lysosomes, have an acidic environment. By conjugating a molecule of interest (e.g., a small molecule drug or a fluorescent probe) to a biomolecule (e.g., a protein or an antibody) using this linker, researchers can design systems where the cargo is released specifically within these acidic organelles. This strategy is valuable for studying cellular uptake, trafficking pathways, and the intracellular sites of action of various molecules. The controlled release minimizes off-target effects and allows for a more precise investigation of biological processes.

Application in Nucleic Acid Synthesis and Modification as a Transient Protecting Group

In the realm of nucleic acid chemistry, trityl groups, including the methoxytrityl group, have a long-standing history as transient protecting groups for the 5'-hydroxyl function of nucleosides. biotage.comglenresearch.comglenresearch.comspringernature.com During solid-phase oligonucleotide synthesis, the 5'-hydroxyl group of the growing nucleic acid chain must be protected to prevent unwanted side reactions. The Mmt group provides this protection and can be efficiently removed under mild acidic conditions, allowing for the stepwise addition of the next nucleotide. biotage.com The PEG8 and carboxylic acid functionalities of this compound offer the potential for creating modified oligonucleotides with specific properties or for attaching other molecules, such as labels or delivery agents, to the 5'-terminus of a synthetic DNA or RNA strand. The acid-lability of the Mmt group ensures that the protecting group can be removed at the desired stage of the synthesis or modification process. glenresearch.com

| Synthesis Cycle Step | Purpose | Role of Methoxytrityl Group |

| Coupling | Addition of the next nucleotide | Protects the 5'-hydroxyl of the incoming phosphoramidite. |

| Capping | Blocks unreacted 5'-hydroxyl groups | Not directly involved. |

| Oxidation | Stabilizes the newly formed phosphite triester linkage | Not directly involved. |

| Detritylation | Removes the 5'-protecting group for the next coupling step | Cleaved by mild acid to expose the 5'-hydroxyl group. |

Development of Releasable Molecular Probes for Biochemical and Cellular Studies

The ability to control the release of a molecule is highly advantageous in the design of molecular probes for biochemical and cellular imaging. This compound can be used to synthesize "caged" or activatable probes. For instance, a fluorescent dye can be conjugated to a targeting moiety via the this compound linker. In its conjugated form, the fluorescence of the dye may be quenched or its localization may be restricted. Upon exposure to an acidic environment, such as within a specific cellular organelle, the linker is cleaved, releasing the fluorescent dye and leading to a detectable signal. nih.gov This approach allows for the development of probes that report on the pH of their microenvironment and enables researchers to visualize specific cellular compartments or events with high signal-to-noise ratios. nih.gov

Utilization in Peptide and Protein Conjugation Research

The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the physicochemical properties of peptides and proteins. This compound provides a discrete PEG linker with a protected amine-reactive group, enabling its use in peptide and protein modification research.

Synthesis of PEGylated Peptides for Solubility and Conformational Stability Research

Peptides often suffer from poor solubility in aqueous buffers and can be prone to aggregation, which can complicate their study and application. The introduction of a hydrophilic PEG chain can significantly enhance the solubility and stability of peptides. nih.govpeptidream.comresearchgate.net this compound can be conjugated to a peptide, typically at an amine group on a lysine (B10760008) residue or the N-terminus, to introduce a short, discrete PEG8 chain. The methoxytrityl group can serve as a temporary protecting group during the conjugation reaction. Researchers can then study the effects of this specific PEG modification on the peptide's solubility, aggregation propensity, and conformational stability. This information is crucial for the rational design of peptides with improved properties for various research applications. nih.govpeptidream.comnih.gov

| Property | Effect of PEGylation |

| Solubility | Generally increased due to the hydrophilic nature of the PEG chain. peptidream.com |

| Conformational Stability | Can be influenced by the size and attachment site of the PEG chain. |

| Proteolytic Resistance | The PEG chain can provide steric hindrance, protecting the peptide from enzymatic degradation. nih.gov |

| Aggregation | Often reduced due to the increased solubility and steric bulk of the PEG chain. |

Site-Specific and Chemo-Selective Conjugation Strategies for Protein Modification in Research Contexts

Achieving site-specific modification of proteins is a key challenge in chemical biology. The ability to attach a molecule to a specific location on a protein allows for precise studies of protein function, structure, and interactions. This compound can be employed in chemo-selective ligation strategies to achieve site-specific protein modification. nih.govcoledeforest.comnih.govresearchgate.net For example, by utilizing specific reaction conditions or enzymatic methods, the carboxylic acid group of the linker can be directed to react with a particular amine group on the protein surface, such as the N-terminal alpha-amine or the epsilon-amine of a uniquely reactive lysine residue. nih.govnih.gov The methoxytrityl group can act as a protecting group for another functionality on the molecule to be conjugated, which can be deprotected after the initial conjugation step. This allows for the introduction of a PEG linker and a subsequent payload at a defined site on the protein, facilitating the creation of well-defined protein conjugates for research purposes. coledeforest.com

This compound in Oligonucleotide Synthesis and Modification

The primary application of trityl groups in nucleic acid chemistry is as a 5'-hydroxyl protecting group in solid-phase oligonucleotide synthesis. The acid lability of the trityl group allows for its removal at the beginning of each coupling cycle.

In the context of phosphoramidite chemistry, the methoxytrityl group, a derivative of the more common dimethoxytrityl (DMT) group, can be employed as a 5'-hydroxyl protecting group. nih.gov The rate of acid-catalyzed detritylation is influenced by the number of methoxy (B1213986) substituents on the trityl rings. The methoxytrityl group is generally more stable to acidic conditions than the DMT group, which can be advantageous in specific synthetic strategies where differential protection is required.

While the standard for automated oligonucleotide synthesis relies on the DMT group, the use of other trityl derivatives like methoxytrityl can offer a wider range of acid lability, enabling more complex synthetic schemes. nih.gov The this compound, with its terminal carboxylic acid, is not a direct phosphoramidite building block itself but can be conjugated to a solid support or to a nucleoside to introduce a PEG linker at a specific position.

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of biomolecules, including oligonucleotides. nih.gov Incorporating a PEG linker, such as the PEG8 chain in this compound, into DNA or RNA constructs can confer several beneficial properties for research applications. These include increased aqueous solubility, reduced aggregation, and enhanced stability against nuclease degradation. biochempeg.com

The this compound can be used to introduce a PEG linker at either the 5' or 3' terminus of an oligonucleotide, or internally via a modified nucleoside. The terminal carboxylic acid allows for conjugation to a functionalized solid support for synthesis initiation or to an amino-modified oligonucleotide post-synthesis. The methoxytrityl-protected amine provides a handle for further functionalization after deprotection.

Table 2: Enhanced Properties of PEGylated Oligonucleotides

| Property | Enhancement | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility. |

| Nuclease Resistance | Increased | The PEG chain can sterically hinder the approach of nuclease enzymes. |

| In vivo half-life | Increased | Reduced renal clearance due to increased hydrodynamic volume. |

| Hybridization Specificity | May be influenced | The linker can affect the thermodynamics of duplex formation. |

Modified oligonucleotides are essential tools in modern molecular biology, with applications in gene editing (e.g., CRISPR guide RNAs), biosensing, and diagnostics. The incorporation of linkers and functional groups can impart novel properties to these oligonucleotides. This compound can be utilized in the synthesis of such modified oligonucleotides.

For instance, the carboxylic acid terminus can be used to attach the oligonucleotide to a surface for the development of a diagnostic biosensor. Alternatively, the protected amine, once deprotected, can be conjugated to a reporter molecule, such as a fluorophore or a quencher, for use in sensing applications. In the context of gene editing, while direct use of this specific compound is not widely reported, the ability to introduce a flexible linker could be explored for the attachment of delivery moieties or other functional groups to guide RNAs or antisense oligonucleotides.

Development of Research Tools and Functional Probes Utilizing this compound

The unique combination of an acid-cleavable protecting group and a flexible linker makes this compound a candidate for the synthesis of sophisticated research tools and functional probes.

Acid-cleavable linkers are valuable in the design of "smart" probes that can be activated by a change in pH. escholarship.org The methoxytrityl group in this compound can function as such an acid-labile linker. A common strategy involves linking a fluorophore and a quencher through a cleavable linker. In the intact probe, the fluorescence is quenched. Upon exposure to an acidic environment, such as within the endosomes or lysosomes of a cell, the linker is cleaved, separating the fluorophore and quencher and leading to a "turn-on" of fluorescence.

In the realm of bioorthogonal chemistry, the deprotected amine of the linker could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow for the subsequent "click" reaction with a probe carrying the complementary functionality, enabling a two-step labeling strategy in a biological system.

Table 3: Potential Components of a pH-Activatable Fluorescent Probe

| Probe Component | Chemical Moiety | Function |

|---|---|---|

| Fluorophore | e.g., Fluorescein, Rhodamine | Emits light upon excitation |

| Quencher | e.g., DABCYL | Suppresses fluorescence through FRET or other mechanisms |

| Acid-Cleavable Linker | Methoxytrityl group | Cleaved in acidic environments to separate fluorophore and quencher |

| Solubilizing Spacer | PEG8 chain | Enhances aqueous solubility and provides spatial separation |

| Conjugation Handle | Carboxylic acid | For attachment to targeting ligands or other molecules |

Design of Affinity Tags and Capture Reagents for Biomolecule Isolation and Detection

The rational design of affinity tags and capture reagents is fundamental to the selective isolation, purification, and detection of biomolecules from complex mixtures. This compound serves as a key building block in the synthesis of these tools, offering a combination of features that address critical aspects of bioconjugation and affinity-based applications.

The core structure of this compound allows for a sequential and controlled conjugation strategy. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins or amine-modified surfaces. This reaction is typically facilitated by carbodiimide chemistry, for instance, using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.

The methoxytrityl (Mmt) group serves as a temporary protecting group for a primary amine. This protection is crucial as it prevents the amine from participating in unintended side reactions during the initial conjugation of the carboxylic acid. The Mmt group is known for its acid lability, allowing for its removal under mild acidic conditions that are often compatible with the stability of many biomolecules. Once deprotected, the newly exposed amine becomes available for subsequent modification, such as the attachment of a reporter molecule (e.g., a fluorophore or a biotin tag) or for immobilization onto a solid support.

The integrated PEG8 spacer is a critical component that enhances the functionality of the resulting bioconjugate. The hydrophilic nature of the PEG chain can improve the aqueous solubility of the modified biomolecule, which is particularly beneficial for proteins that are prone to aggregation. Furthermore, the extended and flexible nature of the eight-unit PEG linker provides significant spatial separation between the conjugated biomolecule and the functional end of the linker. This separation minimizes steric hindrance, ensuring that the biological activity of the biomolecule and the binding affinity of any attached tags are preserved.

In the context of biomolecule isolation, this compound can be used to create affinity capture reagents. For example, a targeting ligand can be conjugated to the deprotected amine of the linker after the carboxylic acid end has been immobilized on a solid support like magnetic beads or a chromatography resin. This creates a stationary phase with a high density of accessible ligands for capturing the target biomolecule from a cell lysate or other biological sample.

For detection applications, the linker can be used to attach a biomolecule to a sensor surface. The PEG8 spacer elevates the biomolecule away from the surface, which can reduce non-specific binding and improve the accessibility of the biomolecule to its binding partners, thereby enhancing the signal-to-noise ratio in detection assays.

Table 1: Functional Components of this compound and Their Roles in Affinity Tag and Capture Reagent Design

| Component | Chemical Feature | Function in Bioconjugation |

| Methoxytrityl (Mmt) Group | Acid-labile protecting group for an amine | Allows for orthogonal conjugation strategies by selectively revealing a reactive amine after initial coupling. |

| Polyethylene Glycol (PEG8) Spacer | Hydrophilic, flexible chain of eight ethylene (B1197577) glycol units | Increases solubility, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecule and other entities. |

| Carboxylic Acid (-COOH) | Terminal functional group | Enables covalent attachment to primary amines on biomolecules or surfaces through stable amide bond formation. |

Creation of Research Scaffolds for Multivalent Ligand Presentation and Screening

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a fundamental principle in biology that governs the strength and specificity of many cellular interactions. This compound can be employed as a foundational element in the construction of synthetic scaffolds designed to mimic this phenomenon for research purposes. These scaffolds are valuable tools for screening multivalent ligands and for studying the effects of ligand density and spacing on biological activity.

The design of multivalent scaffolds often involves a central core molecule or a polymer backbone onto which multiple copies of a ligand are attached. This compound can be utilized as a flexible linker to attach these ligands to the scaffold. The process would typically involve first coupling the carboxylic acid end of the linker to the scaffold's reactive sites. Following this, the Mmt protecting groups on the distal ends of the linkers are removed to expose the primary amines. Finally, the ligand of interest, which has been appropriately functionalized, can be conjugated to these amines.

The PEG8 spacer in this context is particularly important. It allows the attached ligands to be presented in a spatially defined manner, extending them away from the scaffold backbone and from each other. This reduces potential steric clashes between adjacent ligands and allows them to more freely interact with their target receptors. The length of the PEG spacer can be a critical parameter in optimizing the binding avidity of the multivalent construct, and the use of a defined-length PEG8 linker, as opposed to a polydisperse polymer, allows for the creation of more homogeneous and well-defined research tools.

By systematically varying the number of this compound linkers attached to a central scaffold, researchers can create a library of multivalent constructs with varying ligand densities. These libraries can then be used in screening assays to identify the optimal ligand presentation for achieving a desired biological effect, such as inducing receptor clustering, activating a signaling pathway, or inhibiting a viral-host interaction.

Table 2: Research Findings on the Impact of Linker Characteristics in Multivalent Systems

| Research Focus | Finding | Implication for this compound Scaffolds |

| Linker Length and Flexibility | The length and flexibility of the linker between ligands in a multivalent construct can significantly impact binding avidity. Optimal linker lengths are often dependent on the distance between receptor binding sites. | The defined length of the PEG8 spacer provides a consistent and flexible separation between the scaffold and the ligand, which can be crucial for effective multivalent binding. |

| Hydrophilicity of the Linker | Hydrophilic linkers, such as PEG, can reduce non-specific binding of the multivalent construct to other proteins or surfaces and can prevent aggregation of the scaffold itself. | The inherent hydrophilicity of the PEG8 component of this compound would contribute to the favorable biophysical properties of the resulting multivalent scaffold. |

| Chemical Stability of the Linkage | The use of stable covalent bonds, such as amide bonds, to attach the linker and ligand to the scaffold is essential for the integrity of the multivalent construct during screening and in biological assays. | The carboxylic acid group on this compound allows for the formation of stable amide bonds, ensuring the robustness of the final multivalent ligand presentation. |

Applications of Methoxytrityl N Peg8 Acid in Materials Science and Nanotechnology Research

Integration into Responsive Polymeric Systems

The incorporation of Methoxytrityl-N-PEG8-acid into polymer architectures allows for the creation of "smart" materials that can change their properties in response to specific environmental triggers, particularly changes in pH.

Synthesis of Acid-Responsive Polymers and Hydrogels for Controlled Release in Research Applications

The synthesis of acid-responsive polymers and hydrogels is a significant area of research for applications like controlled drug delivery. nih.govnih.gov These materials are designed to release an encapsulated agent in response to the acidic environments often found in specific pathological tissues. mdpi.commdpi.com this compound can be integrated as a pendant chain onto a polymer backbone. This is typically achieved by reacting its terminal carboxylic acid group with primary amines on the polymer, forming stable amide bonds.

The Methoxytrityl group serves as an acid-sensitive cap. In a neutral pH environment, this bulky, hydrophobic group can influence the polymer's self-assembly and interactions. Upon exposure to a mildly acidic environment (pH ~5-6), the Mmt group is cleaved, exposing a primary amine. vectorlabs.comvectorlabs.com This transition from a hydrophobic Mmt-terminated side chain to a hydrophilic, positively charged amine-terminated side chain can induce significant conformational changes in the polymer or hydrogel network. This change in polarity and charge can lead to swelling or partial disassembly of the material, facilitating the controlled release of an encapsulated payload. researchgate.netresearchgate.net

| Feature | Role in Acid-Responsive Systems | Research Finding Context |

| Methoxytrityl (Mmt) Group | Acts as an acid-labile trigger. It is stable at neutral pH but cleaves under mild acid conditions. | The cleavage of protecting groups under acidic conditions is a common strategy to induce changes in a material's morphology, leading to the release of encapsulated compounds. researchgate.net |

| PEG8 Spacer | Provides hydrophilicity and flexibility to the side chain, influencing the material's interaction with aqueous environments. | PEG chains are widely used to improve the biocompatibility and solubility of polymeric materials. sciexplor.com |

| Carboxylic Acid Terminus | Serves as the anchor point for covalently attaching the molecule to a polymer backbone via amide bond formation. | The reaction of carboxylic acids with amines is a standard and robust method for polymer modification. broadpharm.com |

Engineering of Cleavable Crosslinkers in Polymer Networks for Tunable Material Properties

The mechanical properties of a polymer network, such as its stiffness and degradation rate, are largely determined by its crosslink density. mdpi.com By designing crosslinkers that can be broken in response to a specific stimulus, researchers can create materials with dynamically tunable properties. While this compound is not intrinsically a crosslinker, it can be adapted to function as part of an acid-cleavable crosslinking strategy.

An acid-labile crosslinker can be synthesized by incorporating the Methoxytrityl-amine moiety. When such a crosslinker is used to form a hydrogel or polymer network, the material will remain stable under neutral pH conditions. However, upon introduction of an acidic trigger, the Mmt-N bond within the crosslinks will break. researchgate.net This cleavage reduces the number of effective crosslinks, causing the network to swell, soften, or even dissolve completely into soluble polymer chains. nih.gov This mechanism allows for precise control over the material's degradation profile, making it useful for applications where on-demand dissolution is required.